REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[CH:7]=[N:8][NH:9][C:10](=O)[C:4]2=[CH:3][CH:2]=1.C(#N)C.O=P(Cl)(Cl)[Cl:17].[ClH:20]>O1CCOCC1>[ClH:17].[Cl:20][C:10]1[C:4]2[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH:7]=[N:8][N:9]=1 |f:5.6|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=NNC2=O
|
Name
|
|
Quantity
|
1370 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 8 h at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is cooled to RT
|
Type
|
CUSTOM
|
Details
|
evaporated to a volume of about 0.8 l
|
Type
|
ADDITION
|
Details
|
diluted with 1.2 I
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
WASH
|
Details
|
washing with DIPE
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |